molecular formula C20H21N5O2 B2660173 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine CAS No. 1797957-71-1

3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine

Cat. No.: B2660173
CAS No.: 1797957-71-1
M. Wt: 363.421
InChI Key: GUSYKYYSZBYYHU-UHFFFAOYSA-N
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Description

3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a piperidine ring, and an imidazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Imidazole Moiety: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Benzoylation: The imidazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The benzoylated imidazole is reacted with piperidine to form the piperidine ring.

    Pyridazine Ring Formation: Finally, the piperidine derivative is reacted with a suitable pyridazine precursor under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole or pyridazine derivatives.

    Substitution: Formation of substituted imidazole or pyridazine derivatives.

Scientific Research Applications

3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole and pyridazine pathways.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The imidazole moiety is known to interact with heme-containing enzymes, while the pyridazine ring can interact with various receptors.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine: Similar structure but with a pyridine ring instead of pyridazine.

    3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyrazine: Similar structure but with a pyrazine ring instead of pyridazine.

Uniqueness

3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imidazole and pyridazine rings allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-20(17-5-3-16(4-6-17)14-24-13-10-21-15-24)25-11-7-18(8-12-25)27-19-2-1-9-22-23-19/h1-6,9-10,13,15,18H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSYKYYSZBYYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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